Bromperidol

Vue d'ensemble

Description

Le bromperidol est un antipsychotique butyrophénone de première génération utilisé principalement dans le traitement de la schizophrénie et d'autres troubles psychotiques . Il a été découvert chez Janssen Pharmaceutica en 1966 et est connu pour sa forte affinité pour les récepteurs centraux de la dopamine .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : . Les conditions de réaction impliquent généralement l'utilisation de solvants comme l'éthanol et de catalyseurs pour faciliter les réactions.

Méthodes de Production Industrielle : La production industrielle du bromperidol implique souvent l'utilisation de polymères de haut poids moléculaire pour des formulations à libération prolongée. Par exemple, le this compound peut être incorporé dans une base composée d'acide polylactique ou d'acide poly(lactique-co-glycolique) pour créer une préparation de microsphères à libération prolongée .

Analyse Des Réactions Chimiques

Types de Réactions : Le bromperidol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former son dérivé N-oxyde correspondant.

Réduction : Les réactions de réduction peuvent convertir le this compound en sa forme réduite, affectant son activité pharmacologique.

Substitution : Les réactions d'halogénation et autres réactions de substitution peuvent modifier les atomes de brome ou de fluor dans le composé.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le brome ou le chlore dans des conditions contrôlées.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, tels que ses formes N-oxyde et réduites .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des dérivés butyrophénone.

Biologie : Investigé pour ses effets sur les récepteurs de la dopamine et les voies des neurotransmetteurs.

Médecine : Principalement utilisé dans le traitement de la schizophrénie et d'autres troubles psychotiques.

5. Mécanisme d'Action

Le this compound exerce ses effets en antagonisant les récepteurs de la dopamine dans le cerveau, en particulier les récepteurs D2 . Cet antagonisme réduit les effets de la dopamine, qui serait hyperactive chez les personnes souffrant de troubles psychotiques. Le composé a également une certaine affinité pour les récepteurs de la sérotonine, contribuant à ses effets antipsychotiques .

Composés Similaires :

Halopéridol : Un autre antipsychotique butyrophénone avec un mécanisme d'action similaire.

Chlorpromazine : Un antipsychotique phénothiazine avec une activité réceptrice plus large.

Fluphénazine : Un dérivé de la pipérazine avec des propriétés antipsychotiques similaires.

Unicité : Le this compound est unique en raison de sa forte affinité pour les récepteurs de la dopamine et de son délai d'action relativement rapide par rapport aux autres antipsychotiques . Il existe également une forme estérifiée à action prolongée, le décanoate de this compound, qui est utilisée pour les injections en dépôt .

Applications De Recherche Scientifique

Pharmacological Profile

Bromperidol is a butyrophenone derivative, closely related to haloperidol, and exhibits strong antidopaminergic properties. It acts primarily as a dopamine D2 receptor antagonist, which is pivotal in managing symptoms associated with psychoses. Its pharmacodynamic characteristics include a relatively rapid onset of action compared to other antipsychotics, making it a valuable option in acute settings .

Schizophrenia Treatment

This compound is widely utilized in the management of schizophrenia. Clinical studies have demonstrated its efficacy in reducing psychotic symptoms, with some evidence suggesting that it may be more effective than chlorpromazine and comparable to haloperidol .

Efficacy Comparison:

| Medication | Efficacy Level | Onset of Action | Extrapyramidal Symptoms |

|---|---|---|---|

| This compound | Moderate to High | Faster than others | Similar frequency |

| Haloperidol | Moderate to High | Moderate | Common |

| Chlorpromazine | Moderate | Slower | Less frequent |

Depot Formulation

This compound decanoate, a long-acting injectable form, is particularly beneficial for patients requiring consistent medication adherence. Studies indicate that it can reduce relapse rates and improve overall patient management compared to placebo and some other depot antipsychotics .

Key Findings from Clinical Trials:

- Patients receiving this compound decanoate showed a relative risk of relapse at 392 per 1000 compared to 196 per 1000 for other depot formulations over a 12-month follow-up .

- Adverse effects were similar across groups, with extrapyramidal symptoms being the most reported .

Repurposing for Other Conditions

Recent investigations have explored the potential of this compound beyond psychiatric disorders. For instance, studies suggest its efficacy in treating Chagas disease by repurposing existing antipsychotics for antiparasitic use. This compound has shown activity against Trypanosoma cruzi in vitro, indicating possible new therapeutic pathways .

Combination Therapies

Research has also focused on combining this compound with other agents to enhance therapeutic outcomes in resistant cases or to mitigate side effects. For example, combining this compound with certain antihypertensives has been investigated for synergistic effects on blood pressure management .

Side Effects and Management

While this compound is effective, it is associated with various side effects, predominantly extrapyramidal symptoms such as acute dystonia and akathisia. A study involving 33 patients highlighted that younger individuals were more susceptible to these side effects . Monitoring and managing these adverse effects are crucial for optimizing treatment outcomes.

Mécanisme D'action

Bromperidol exerts its effects by antagonizing dopamine receptors in the brain, particularly the D2 receptors . This antagonism reduces the effects of dopamine, which is thought to be overactive in individuals with psychotic disorders. The compound also has some affinity for serotonin receptors, contributing to its antipsychotic effects .

Comparaison Avec Des Composés Similaires

Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action.

Chlorpromazine: A phenothiazine antipsychotic with broader receptor activity.

Fluphenazine: A piperazine derivative with similar antipsychotic properties.

Uniqueness: Bromperidol is unique in its high affinity for dopamine receptors and its relatively rapid onset of action compared to other antipsychotics . It also has a long-acting ester form, this compound decanoate, which is used for depot injections .

Activité Biologique

Bromperidol is an antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the butyrophenone class of drugs and is known for its strong antagonistic activity on dopamine D2 receptors, with minimal effects on D1 receptors. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, side effects, and comparative studies with other antipsychotics.

Pharmacodynamics

This compound exerts its therapeutic effects primarily through blockade of dopamine receptors in the central nervous system (CNS). Its pharmacological profile includes:

- Dopamine Receptor Antagonism : this compound is characterized as a strong D2 antagonist and a very weak D1 antagonist, which contributes to its efficacy in reducing psychotic symptoms .

- Depot Formulation : this compound is available in a depot formulation (this compound decanoate), which allows for prolonged release and sustained therapeutic levels in patients requiring long-term management .

Comparative Studies

Several studies have evaluated the efficacy of this compound against other antipsychotics:

- This compound vs. Haloperidol : A clinical evaluation indicated that both this compound and haloperidol showed similar efficacy in treating acute psychosis, with this compound demonstrating a quicker improvement in energy levels after two weeks . However, side effects were noted to be comparable between the two drugs.

- This compound Decanoate vs. Other Depot Antipsychotics : In randomized controlled trials (RCTs), this compound decanoate was found to be less effective than fluphenazine and haloperidol depot formulations. Patients receiving this compound decanoate experienced higher rates of relapse and required additional antipsychotic medications more frequently than those on other depot preparations .

| Comparison | Outcome | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|---|

| This compound Decanoate vs. Fluphenazine | Relapse | RR 3.92 | 1.05 to 14.60 |

| This compound Decanoate vs. Haloperidol | Relapse | RR 1.72 | 0.70 to 4.20 |

| This compound Decanoate vs. Placebo | Efficacy | Not statistically significant | N/A |

Side Effects

The side effect profile of this compound is significant, particularly concerning extrapyramidal symptoms (EPS):

- Extrapyramidal Symptoms : Common side effects include tremors, parkinsonism, and akathisia. In one study involving 33 patients, acute dystonia was observed in approximately 30% of cases .

- Anticholinergic Effects : The incidence of anticholinergic side effects was similar between this compound and other depot antipsychotics, suggesting a comparable need for adjunctive treatment with anticholinergic medications .

Case Studies

A notable case study highlighted the clinical application of this compound in managing acute psychotic episodes:

Propriétés

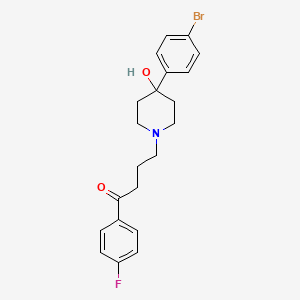

IUPAC Name |

4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLNONIVDFXQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022690 | |

| Record name | Bromperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10457-90-6 | |

| Record name | Bromperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromperidol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bromperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYH6F7I22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is bromperidol's primary mechanism of action?

A1: this compound primarily exerts its antipsychotic effects by acting as a dopamine D2 receptor antagonist. [, ] This means it blocks dopamine from binding to these receptors, primarily in the mesolimbic pathway of the brain, which is thought to be responsible for the positive symptoms of schizophrenia. []

Q2: Does this compound affect other neurotransmitter systems?

A2: While this compound demonstrates high affinity for dopamine D2 receptors, studies suggest it can also interact with other neurotransmitter systems, including serotonin and histamine receptors, albeit with lower affinity. [, ] This broader interaction profile may contribute to its overall clinical effects and side effect profile. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H23BrFNO2 and a molecular weight of 420.33 g/mol. []

Q4: Are there any available spectroscopic data for this compound?

A4: Yes, several studies utilize various spectroscopic techniques to characterize this compound. Mass spectrometry has been used to analyze its fragmentation pattern and identify metabolites. [, ] Gas chromatography coupled with electron capture detection and high-performance liquid chromatography have been employed to quantify this compound levels in biological samples. [, ]

Q5: How is this compound absorbed and distributed in the body?

A5: this compound exhibits slow absorption following oral administration, reaching peak plasma concentrations between 1.5 to 4 hours. [, ] It displays wide distribution throughout the body, crossing the blood-brain barrier to reach its target site in the central nervous system. [, ]

Q6: How is this compound metabolized and excreted?

A6: this compound undergoes extensive metabolism, primarily in the liver. [, ] Unlike rats and dogs, where oxidative N-dealkylation is the major metabolic pathway, humans predominantly metabolize this compound through conjugation with glucuronic acid, forming the O-glucuronide conjugate as the primary metabolite. [, , , ] Excretion occurs primarily through urine and feces. [, , ]

Q7: Are there any known drug interactions with this compound?

A7: Yes, research shows potential for drug interactions. Levomepromazine, a sedative, can elevate this compound plasma levels by inhibiting its metabolism. [, ] Similarly, itraconazole, a CYP3A4 inhibitor, can significantly increase both haloperidol and this compound plasma concentrations. [] Concomitant use of these medications requires careful monitoring for potential adverse effects. [, ]

Q8: How does this compound compare to haloperidol in terms of efficacy and side effects?

A8: Clinical trials comparing this compound and haloperidol have shown similar efficacy in treating psychotic symptoms. [, , ] Both drugs can cause extrapyramidal side effects, but some studies suggest this compound might have a milder sedative effect and potentially a slightly more favorable side effect profile. [, ]

Q9: What are the challenges in formulating this compound?

A9: this compound's low water solubility poses a challenge in formulation development, potentially affecting its dissolution and absorption. [] Research focuses on exploring formulation strategies to enhance solubility and bioavailability. []

Q10: Are there any ongoing research areas for this compound?

A10: Further research is needed to understand the long-term effects of this compound, particularly its impact on cognitive function and metabolic parameters. [] Additionally, exploring novel drug delivery systems, such as nanoparticles, could potentially enhance its therapeutic efficacy and minimize side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.